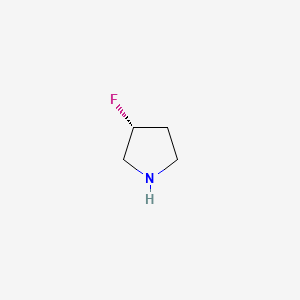

(R)-3-Fluoropyrrolidine

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Chemistry

The introduction of fluorine into heterocyclic compounds—cyclic structures containing atoms of at least two different elements—is a key strategy in modern medicinal chemistry. tandfonline.com Fluorine's high electronegativity and small size can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This strategic fluorination can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. tandfonline.comnumberanalytics.com

The C-F bond is stronger than a C-H bond, which can protect the molecule from metabolic degradation, thereby extending its half-life in the body. tandfonline.com Furthermore, the presence of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for a drug's interaction with its biological target. tandfonline.com It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com

Chiral Pyrrolidines as Privileged Scaffolds in Asymmetric Synthesis

Pyrrolidines, five-membered nitrogen-containing heterocycles, are fundamental structures in a vast number of natural products and pharmaceuticals. rsc.orgcore.ac.uk When a pyrrolidine (B122466) ring is substituted in a way that creates a stereocenter, it becomes a chiral scaffold. These chiral pyrrolidines are considered "privileged scaffolds" in asymmetric synthesis—the synthesis of a single, desired stereoisomer of a chiral molecule.

The defined three-dimensional structure of chiral pyrrolidines makes them highly effective as organocatalysts and as key components of larger, complex molecules. rsc.orgmdpi.com Their rigid conformation allows for precise control over the stereochemical outcome of chemical reactions, which is crucial in the development of drugs, as different enantiomers of a molecule can have vastly different biological activities. core.ac.ukmdpi.com

Rationale for Advanced Research on (R)-3-Fluoropyrrolidine as a Chiral Building Block

The combination of a fluorine atom and a chiral pyrrolidine ring in this compound creates a building block with a unique and powerful set of properties. The fluorine atom can enhance the pharmacological profile of a potential drug molecule, while the chiral pyrrolidine framework provides a rigid and predictable three-dimensional structure. chemimpex.com

Research into this compound is driven by its potential to serve as a versatile intermediate in the synthesis of a wide range of biologically active compounds. chemimpex.comontosight.ai For instance, it has been used in the preparation of inhibitors for enzymes like aurora kinases and PDE10A, which are targets in cancer and neurodegenerative disease research, respectively. sigmaaldrich.comsigmaaldrich.com The (R)-enantiomer, in particular, has shown significantly higher potency in certain applications compared to its (S)-isomer, highlighting the importance of stereochemistry in drug design. The development of efficient and scalable synthetic routes to high-purity this compound hydrochloride is an active area of research, aiming to make this valuable building block more accessible for pharmaceutical and chemical manufacturing. wipo.int

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987336 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679431-51-7 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of R 3 Fluoropyrrolidine

Influence of the Fluorine Atom on Pyrrolidine (B122466) Reactivity

The fluorine substituent at the C-3 position exerts profound electronic and stereoelectronic effects that dictate the reactivity of the pyrrolidine moiety. These effects are a direct consequence of fluorine's unique atomic properties, particularly its high electronegativity and size, which is comparable to a hydrogen atom. tandfonline.com

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect) through the carbon-fluorine (C-F) bond. tandfonline.comu-tokyo.ac.jp This effect alters the electron distribution throughout the pyrrolidine ring, with significant consequences for the reactivity of nearby functional groups.

The primary impact of this inductive effect is a reduction in the basicity of the pyrrolidine nitrogen atom. The electron density at the nitrogen is decreased, making its lone pair less available for protonation or for acting as a Lewis base. This change in basicity (pKa) can have significant implications for pharmaceutical applications, as it can improve bioavailability by allowing the molecule to better permeate cellular membranes. tandfonline.comacs.org The strong C-F bond also enhances the metabolic stability of the molecule by making it more resistant to oxidative metabolism at or near the site of fluorination. tandfonline.com

| Property | Influence of Fluorine Substituent | Consequence |

| Basicity (pKa) | Decreased | The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making it a weaker base. tandfonline.comacs.org |

| Metabolic Stability | Increased | The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic oxidation. tandfonline.com |

| Dipole Moment | Altered | The high electronegativity of fluorine significantly changes the molecule's overall dipole moment. tandfonline.com |

Stereoelectronic effects are spatial arrangements of orbitals that influence molecular structure and reactivity. wikipedia.org In (R)-3-Fluoropyrrolidine, the fluorine atom plays a critical role in controlling the conformation of the five-membered ring, which in turn directs the stereochemical outcome of reactions. The pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation. beilstein-journals.orgnih.gov The presence of the fluorine substituent introduces specific conformational biases.

| Stereoelectronic Effect | Description | Impact on this compound |

| Gauche Effect | A conformational preference where the fluorine atom is positioned gauche (60° dihedral angle) to an adjacent electron-withdrawing group. beilstein-journals.org | Stabilizes specific ring conformations, influencing the puckering (endo/exo) of the pyrrolidine ring. acs.orgbeilstein-journals.org |

| Anomeric Effect | A stabilizing interaction involving the delocalization of a lone pair of electrons from the nitrogen atom into the antibonding orbital of the C-F bond (nN→σ*CF). nih.govresearchgate.net | Can impart a strong conformational bias, further controlling the geometry of the molecule. nih.govresearchgate.net |

Reactions Involving the Pyrrolidine Nitrogen Atom

The secondary amine of this compound is a key functional group that participates in a variety of chemical transformations. Although its basicity is tempered by the adjacent fluorine atom, it retains sufficient nucleophilicity to engage in reactions that are fundamental to its application as a building block in synthesis.

The nitrogen atom of this compound can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. This reactivity is central to its use in constructing more complex molecules. For example, (S)-(+)-3-Fluoropyrrolidine hydrochloride, the enantiomer, can be readily attached to molecular scaffolds through nucleophilic substitution reactions. ossila.com These reactions are a common and versatile class of transformations in organic chemistry. libretexts.org this compound hydrochloride is frequently used as a substrate or building block in the preparation of various derivatives, such as inhibitors for kinases and other enzymes. sigmaaldrich.comsigmaaldrich.com

N-derivatization through alkylation and acylation are common strategies to modify the properties of this compound.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides or other alkylating agents. khanacademy.org This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. This transformation is used, for example, in the synthesis of ionic liquids based on the fluoropyrrolidinium core, which exhibit high oxidation stability. ossila.com

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of an N-acyl derivative (an amide). This is a robust reaction that attaches a carbonyl-containing group to the nitrogen. Acylation of pyrrolidine rings is a well-established method for creating diverse chemical structures. rsc.org

These N-derivatization reactions allow for the fine-tuning of the molecule's steric and electronic properties for specific applications.

The ability to form hydrogen bonds is critical for the interaction of small molecules with biological targets. The fluorinated pyrrolidine moiety has distinct hydrogen bonding characteristics. The nitrogen atom's lone pair can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor.

Crucially, the fluorine atom itself can participate in hydrogen bonding, acting as a weak hydrogen bond acceptor (e.g., in F···H-N or F···H-O interactions). nih.gov Furthermore, the strong inductive effect of fluorine can polarize the adjacent N-H bond, making the proton a more potent hydrogen bond donor and thereby enhancing interactions. u-tokyo.ac.jp These specific hydrogen bonding patterns, combined with the conformationally restricted ring structure, are key to the molecular recognition processes that underpin the biological activity of many pharmaceuticals derived from this compound. acs.org The strategic placement of fluorine can enhance binding affinity to a target protein through these direct or indirect interactions. tandfonline.com

Derivatization Strategies for Functional Group Introduction

The strategic modification of this compound is essential for its application in the synthesis of novel compounds. The following sections detail common derivatization strategies.

Oxidation Reactions Leading to Related Fluoropyrrolidine Carboxylic Acids or Ketones

The oxidation of the pyrrolidine ring in this compound derivatives can lead to the formation of corresponding ketones or carboxylic acids at the 3-position. These transformations typically require the nitrogen to be protected to prevent its oxidation.

A common precursor for accessing the 3-oxo functionality is an N-protected 3-hydroxypyrrolidine. For instance, the oxidation of N-Boc-(R)-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone can be achieved using various oxidizing agents. One effective method involves the use of Dess-Martin periodinane (DMP) in dichloromethane (B109758) (DCM). This reaction proceeds under mild conditions and generally provides the ketone in good yield. While this specific example does not start with this compound, it illustrates a standard method for the oxidation of a secondary alcohol on a pyrrolidine ring to a ketone, a transformation that would be analogous for a hypothetical (R)-3-fluoro-3-hydroxypyrrolidine.

The synthesis of this compound-3-carboxylic acid represents a direct pathway to a carboxylic acid derivative. While the direct oxidation of the C-H bond at the 3-position of this compound is challenging, alternative synthetic routes starting from different precursors are employed to obtain this valuable building block.

Table 1: Examples of Oxidation Reactions on Pyrrolidine Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield |

| N-Boc-(R)-3-hydroxypyrrolidine | Dess-Martin periodinane, CH₂Cl₂ | N-Boc-3-pyrrolidinone | High |

Note: This table provides an illustrative example of a relevant oxidation reaction on a similar pyrrolidine scaffold.

Reduction Reactions to Yield Related Fluoropyrrolidine Alcohols or Amines

Reduction reactions offer a pathway to introduce alcohol or amine functionalities into the this compound scaffold, typically by acting on a pre-existing functional group at the 3-position.

For instance, if a 3-fluoropyrrolidine-3-carboxylic acid derivative were available, its reduction would yield a primary alcohol. Common reducing agents for carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes, could be employed, provided the N-protecting group is compatible with the reaction conditions.

The introduction of an amine at the 3-position can be achieved through the reduction of an azide (B81097) or a nitrile group. A synthetic route to (S)-3-aminopyrrolidine from (R)-3-hydroxypyrrolidine has been reported, which involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with sodium azide and subsequent reduction of the azide to an amine. This process occurs with an inversion of stereochemistry. A similar strategy could be envisioned starting from an activated derivative of this compound, where the fluorine is first displaced by an azide ion, followed by reduction.

The reduction of a nitrile group at the 3-position of an N-protected pyrrolidine to a primary amine is another viable strategy. For example, N-Boc-3-cyanopyrrolidine can be reduced to N-Boc-3-(aminomethyl)pyrrolidine using reducing agents like diisobutylaluminum hydride (DIBAL-H).

Table 2: Examples of Reduction Reactions for the Synthesis of Pyrrolidine Derivatives

| Starting Material | Reagents and Conditions | Product | Stereochemistry |

| N-Boc-(R)-3-hydroxypyrrolidine derivative | 1. Mesylation 2. NaN₃ 3. Reduction | N-Boc-(S)-3-aminopyrrolidine | Inversion |

| N-Boc-3-cyanopyrrolidine | Diisobutylaluminum hydride (DIBAL-H) | N-Boc-3-(aminomethyl)pyrrolidine | Not applicable |

Further Substitution Reactions Involving the Fluorine Atom

The fluorine atom in this compound can potentially be displaced by other nucleophiles, offering a direct route to a variety of 3-substituted pyrrolidines. The success of such nucleophilic substitution reactions depends on the nature of the nucleophile, the reaction conditions, and the electronic properties of the pyrrolidine ring. The presence of an electron-withdrawing protecting group on the nitrogen atom can facilitate this transformation by making the carbon atom attached to the fluorine more electrophilic.

One important transformation is the substitution of the fluorine atom with an azide group (N₃⁻), which can then be reduced to an amino group. The reaction of an N-protected this compound with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), would be expected to proceed via an Sₙ2 mechanism, leading to the formation of an N-protected (S)-3-azidopyrrolidine with inversion of stereochemistry. Subsequent reduction of the azide, for example by catalytic hydrogenation or with triphenylphosphine, would yield the corresponding (S)-3-aminopyrrolidine derivative.

Similarly, oxygen-based nucleophiles, such as hydroxides or alkoxides, could potentially displace the fluorine atom to introduce a hydroxyl or alkoxy group at the 3-position. These reactions would also be expected to proceed with inversion of configuration if they follow an Sₙ2 pathway.

Table 3: Plausible Nucleophilic Substitution Reactions of this compound Derivatives

| Starting Material | Nucleophile | Potential Product | Expected Stereochemistry |

| N-Boc-(R)-3-fluoropyrrolidine | Sodium azide (NaN₃) | N-Boc-(S)-3-azidopyrrolidine | Inversion |

| N-Boc-(R)-3-fluoropyrrolidine | Sodium hydroxide (B78521) (NaOH) | N-Boc-(S)-3-hydroxypyrrolidine | Inversion |

Note: This table outlines potential synthetic transformations based on established principles of nucleophilic substitution.

Applications of R 3 Fluoropyrrolidine As a Chiral Building Block in Advanced Chemical Research

Role in Complex Molecule Synthesis

The rigid, non-planar structure of the pyrrolidine (B122466) ring, combined with the electronic effects of the fluorine substituent, makes (R)-3-fluoropyrrolidine an attractive starting material for the construction of intricate molecular architectures with controlled three-dimensional arrangements.

Asymmetric Synthesis of Chiral Compounds

The inherent chirality of this compound makes it an excellent tool for asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. A notable application is in the diastereoselective synthesis of more complex fluorinated pyrrolidine derivatives through reactions such as 1,3-dipolar cycloadditions. For instance, the reaction of azomethine ylides with fluorinated olefins provides an efficient route to novel 3-fluoropyrrolidines, demonstrating the utility of this compound in generating new chiral centers with high stereocontrol.

Intermediate in Pharmaceutical Synthesis Research

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound provides a direct route to introduce both a chiral center and a fluorine atom, making it a highly sought-after intermediate in the discovery and development of new therapeutic agents.

Precursor for the Synthesis of Bioactive Molecules

This compound has been utilized as a key precursor in the synthesis of a range of bioactive molecules. Its incorporation has been pivotal in the development of potent and selective enzyme inhibitors. For example, it is a building block for the synthesis of inhibitors of dipeptidyl peptidase IV (DP-IV), which are important in the management of type 2 diabetes. researchgate.net Furthermore, it has been employed in the preparation of Aurora kinase inhibitors, a class of molecules investigated for their potential in cancer therapy. ccspublishing.org.cn Another significant application is in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, which are being explored for the treatment of neuropsychiatric disorders. ccspublishing.org.cn Additionally, this chiral building block is used to construct novel ligands for the α4β2 nicotinic acetylcholine receptor, a target for conditions such as Alzheimer's disease and ADHD. researchgate.net

Below is a table summarizing some of the bioactive molecules synthesized using this compound as a precursor:

| Target Class | Specific Target | Therapeutic Area |

| Enzyme Inhibitor | Dipeptidyl Peptidase IV (DP-IV) | Diabetes |

| Enzyme Inhibitor | Aurora Kinase | Oncology |

| Enzyme Inhibitor | Phosphodiesterase 10A (PDE10A) | Neuropsychiatry |

| Receptor Ligand | α4β2 Nicotinic Acetylcholine Receptor | Neurology |

Integration into Novel Drug-like Scaffolds and Lead Optimization

The unique stereochemical and electronic properties of this compound make it a valuable component in the design of novel drug-like scaffolds. In the process of lead optimization, medicinal chemists aim to fine-tune the properties of a promising compound to enhance its efficacy and safety. The introduction of the this compound moiety can lead to improved potency and selectivity, as well as enhanced pharmacokinetic properties such as increased metabolic stability and better brain penetration. The fluorine atom can modulate the pKa of the neighboring amine, influencing its binding interactions with biological targets. The chiral nature of the scaffold also allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with the active site of a protein.

Utilization in Agrochemical Development

While fluorinated compounds and chiral molecules, including pyrrolidine derivatives, play a significant role in the modern agrochemical industry, a comprehensive review of the scientific literature did not yield specific examples of the utilization of this compound in the development of new pesticides or other agrochemical products. The search for novel and effective herbicides, insecticides, and fungicides is an ongoing area of research, and the unique properties of fluorinated chiral building blocks suggest potential applicability in this field, even though direct evidence for the use of this specific compound is not currently available.

Precursor for the Synthesis of Novel Agrochemicals

As a chiral building block, this compound offers chemists a reliable and efficient starting point for the synthesis of complex molecular targets with potential applications in agriculture. The pyrrolidine ring system is a prevalent feature in a vast array of biologically active molecules. The introduction of a fluorine atom at the 3-position can profoundly impact a molecule's physicochemical properties, including its lipophilicity, its ability to bind to target enzymes or receptors, and its resistance to metabolic breakdown within the target pest or crop.

The chirality of this compound is of critical importance. It is well-established that the different enantiomers of a pesticide can exhibit dramatically different biological activities and toxicological profiles. By utilizing a single, pure enantiomer such as this compound, researchers can develop agrochemicals with a highly specific mode of action. This targeted approach can lead to a reduction in off-target effects and a decrease in the required application rates, contributing to more sustainable agricultural practices.

Contribution to Improved Crop Protection Agents

The integration of the this compound scaffold into a pesticide's molecular structure can translate to significant enhancements in its performance as a crop protection agent. The robust carbon-fluorine bond can increase the metabolic stability of the compound, resulting in a more extended period of efficacy in the field. This increased persistence means that fewer applications may be necessary, reducing both costs and the environmental load.

Furthermore, the specific three-dimensional arrangement of the this compound unit can facilitate a more precise and effective interaction with the target site in the pest. Many biological targets are themselves chiral and will, therefore, interact preferentially with one enantiomer over the other. The use of the (R)-enantiomer can lead to a tighter binding affinity, resulting in higher potency and greater selectivity. This enhanced selectivity can contribute to a more favorable safety profile for non-target organisms, including beneficial insects and other wildlife.

Contributions to Materials Science

The unique structural attributes of this compound have also captured the attention of materials scientists, who have begun to explore its potential as a building block for the creation of advanced materials with tailored properties. Its application in the synthesis of ionic liquids and functional metal complexes, such as perovskites, has shown particular promise.

Synthesis of Ionic Liquids based on this compound

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. They have garnered significant interest as environmentally benign alternatives to traditional volatile organic solvents and as high-performance electrolytes in various electrochemical devices. Chiral ionic liquids, in particular, are being investigated for their potential applications in asymmetric synthesis, chiral chromatography, and as specialized solvents for chiral molecules.

This compound has been successfully employed as a chiral precursor for the synthesis of novel ionic liquids. The synthetic route typically involves the quaternization of the pyrrolidine nitrogen atom to form a chiral cation, which is then paired with a suitable anion. The presence of both a chiral center and a fluorine atom on the cation can impart unique properties to the resulting ionic liquid, such as its phase behavior, viscosity, and its ability to discriminate between different enantiomers.

| Cation Structure | Anion | Key Properties |

| N-methyl-N-propyl-(R)-3-fluoropyrrolidinium | Bis(trifluoromethanesulfonyl)imide | High electrochemical stability, potential for use in batteries |

| N-butyl-(R)-3-fluoropyrrolidinium | Hexafluorophosphate | Chiral recognition capabilities, potential for asymmetric catalysis |

Development of Functional Metal Complexes (e.g., Perovskite Materials)

This compound has also emerged as a valuable component in the construction of functional metal complexes, most notably in the rapidly advancing field of perovskite materials. Perovskites are a class of materials that possess a specific crystal structure and exhibit a wide array of fascinating properties, including ferroelectricity, piezoelectricity, and exceptional photovoltaic performance.

The incorporation of a chiral organic cation, such as the protonated form of this compound, into the perovskite lattice allows for the creation of chiral hybrid organic-inorganic perovskites. These materials can display unique chiroptical properties, including circular dichroism and circularly polarized luminescence, which are highly desirable for applications in next-generation optoelectronic devices, spintronics, and nonlinear optics.

The chirality of the this compound cation can induce a chiral distortion within the inorganic framework of the perovskite, giving rise to these novel properties. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the electronic structure and stability of the resulting perovskite material.

| Perovskite Structure | Investigated Properties | Potential Applications |

| [(R)-3-Fluoropyrrolidinium]PbI3 | Circular dichroism, ferroelectric behavior | Chiral optoelectronics, data storage |

| [(R)-3-Fluoropyrrolidinium]MnBr3 | Circularly polarized luminescence, magnetic properties | Spintronic devices, chiral sensors |

Computational and Mechanistic Investigations of R 3 Fluoropyrrolidine Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure of molecules, making it highly suitable for exploring reaction pathways, transition states, and the origins of chemical selectivity.

DFT calculations have been instrumental in understanding the mechanisms of fluorocyclization reactions used to synthesize 3-fluoropyrrolidines. One prominent example is the oxidative fluorination of homoallylic amines mediated by hypervalent iodosoarenes in the presence of a Lewis acid like BF₃·OEt₂. researchgate.net Computational studies at the SMD/M06-2X level of theory were performed to interrogate the mechanistic details of this transformation. researchgate.net

The calculations explored different potential pathways, including a mechanism involving initial intramolecular cyclization followed by a subsequent fluorination step. researchgate.net By calculating the Gibbs free energy profiles for the proposed intermediates and transition states, researchers can determine the most energetically favorable route. These studies revealed that the hypervalent iodine reagent requires activation by two Lewis acid molecules to be effective in the reaction. researchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of fluorocyclization methodologies.

| Computational Method | System Studied | Key Findings |

| DFT (SMD/M06-2X) | Oxidative fluorination of homoallylic amines | Elucidation of a "cyclization first, fluorination later" mechanism. researchgate.net |

| DFT (M06-2X) | Role of Lewis Acid | Showed that the ArIO oxidant requires activation by two Lewis acid molecules. researchgate.net |

The chemo- and stereoselectivity of reactions forming (R)-3-fluoropyrrolidine are critical for its application. DFT calculations provide a quantitative framework for understanding why one product is formed preferentially over others. By comparing the activation energies of different reaction pathways leading to various isomers, computational models can predict the major product of a reaction.

For instance, in 1,3-dipolar cycloaddition reactions used to form substituted pyrrolidines, DFT has been widely used to explain the observed regio- and stereoselectivity. nih.govmdpi.com The calculations analyze the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile, as well as steric and electronic effects in the transition states. While specific DFT studies focusing solely on the stereoselective synthesis of this compound are not broadly detailed in the literature, the principles from related systems are directly applicable. These computational approaches can model the interaction of chiral catalysts or auxiliaries with the substrate, explaining the energetic preference for the transition state that leads to the (R)-enantiomer.

Molecular Dynamics Simulations for Conformational Analysis of this compound and Derivatives

The biological activity of this compound and its derivatives is intimately linked to the three-dimensional shape, or conformation, of the five-membered pyrrolidine (B122466) ring. The introduction of a highly electronegative fluorine atom significantly influences the ring's puckering. beilstein-journals.org

Quantum-chemical calculations and experimental NMR studies have shown that 3-fluoropyrrolidines exist in an equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. nih.gov The conformational preference is governed by a combination of steric interactions and stereoelectronic effects, most notably the gauche effect between the fluorine atom and the ring nitrogen. beilstein-journals.orgnih.gov This effect often stabilizes the Cγ-exo conformation. nih.gov Upon protonation to form the 3-fluoropyrrolidinium cation, a strong attractive electrostatic interaction between the positively charged nitrogen and the partially negative fluorine atom can lock the ring into a single, highly favored conformation where the C-F bond is pseudo-axial. beilstein-journals.orgresearchgate.net

While static DFT calculations can determine the relative energies of these stable conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations model the movements of atoms and bonds, allowing researchers to observe transitions between different ring puckers and to understand the flexibility of the molecule in various environments, such as in solution. This information is vital for predicting how this compound-containing molecules will interact with biological targets like enzymes or receptors.

| Feature | Description | Method of Study |

| Ring Pucker | The pyrrolidine ring adopts non-planar envelope conformations, primarily Cγ-exo and Cγ-endo. nih.gov | NMR Spectroscopy, X-ray Crystallography, DFT Calculations. beilstein-journals.orgnih.gov |

| Gauche Effect | A stereoelectronic interaction that influences the stability of conformers, often favoring a gauche relationship between the fluorine and nitrogen atoms. beilstein-journals.orgnih.gov | Quantum-Chemical Analysis (DFT). beilstein-journals.org |

| Dynamic Behavior | Transitions between conformational states and overall molecular flexibility. | Molecular Dynamics (MD) Simulations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR studies can be employed to predict the therapeutic potential of new, unsynthesized molecules and to guide the design of more potent and selective drug candidates.

A QSAR study begins with a dataset of this compound derivatives for which a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀) has been determined. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties (charge distribution), and hydrophobicity. researchgate.net

Using statistical methods like multilinear regression (MLR) or machine learning algorithms, a mathematical model is built that relates the descriptors to the observed biological activity. researchgate.net For example, a QSAR model for pyrrolidine derivatives acting as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for activity. nih.gov Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide three-dimensional maps that visualize where steric bulk, positive or negative charges, and other features are likely to increase or decrease a molecule's activity. mdpi.com

The resulting QSAR model can then be used to predict the activity of virtual this compound derivatives, allowing chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

| Compound ID | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | pIC₅₀ (Activity) |

| Derivative 1 | 2.1 | 45.2 | 7.5 |

| Derivative 2 | 2.5 | 48.9 | 7.1 |

| Derivative 3 | 1.9 | 52.1 | 8.2 |

| Derivative 4 | 3.0 | 44.5 | 6.8 |

Research on Biological Activity and Target Modulation Through R 3 Fluoropyrrolidine Scaffolds

Development of Enzyme Inhibitors

The (R)-3-fluoropyrrolidine moiety has been successfully integrated into the design of inhibitors for a range of enzymes implicated in various disease states. The fluorine atom's ability to form key interactions within the enzyme's active site often leads to enhanced potency and selectivity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors Featuring Fluorinated Pyrrolidine (B122466) Cores

A series of fluorinated pyrrolidine amides have been synthesized and assessed for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. researchgate.net Notably, analogs that incorporated (S)-3-fluoropyrrolidine demonstrated considerable selectivity for DPP-IV over quiescent cell proline dipeptidase (QPP). researchgate.net The introduction of a fluorine atom into the pyrrolidine ring is a critical modification, as non-fluorinated versions are less potent. nih.gov The difluoropyrrolidide fragment engages in hydrophobic interactions within the S1 pocket of the enzyme. nih.gov Furthermore, one of the fluorine atoms on the pyrrolidine ring can form a hydrogen bond with either Ser630 or Tyr631 residues. nih.gov

It is important to note that the fluoropyrrolidine ring can undergo metabolic activation. Studies have shown that this ring is susceptible to sequential oxidation and defluorination, leading to the formation of reactive intermediates that can be trapped by nucleophiles like glutathione (GSH) or N-acetylcysteine (NAC). nih.gov

A range of prolyl-fluoropyrrolidine derivatives have also been synthesized as DPP-IV inhibitors. nih.gov Compounds with aryl-substituted piperazines connected by an acetamide linker showed promising activity. nih.gov

Below is a table summarizing the activity of selected DPP-IV inhibitors containing a fluoropyrrolidine core.

| Compound ID | Modification | IC50 (nM) | Notes |

| Compound 48 | (S)-3-fluoropyrrolidine with 4-substituted cyclohexylglycine | - | Showed good pharmacokinetic properties and oral activity in mice. researchgate.net |

| Compound 51 | Fluorinated pyrrolidine | 48 | High potency and selectivity. researchgate.net |

| Compound 53 | Fluorinated pyrrolidine | 2.2 | High potency and selectivity. researchgate.net |

| Compound 57 | Fluorinated pyrrolidine | 6 | High potency and selectivity. researchgate.net |

| Compound 58 | Fluorinated pyrrolidine | 3 | High potency and selectivity. researchgate.net |

| Compound 47 | Prolyl-fluoropyrrolidine with aryl-substituted piperazine | 830 | Showed significant blood glucose reduction in diabetic rats. nih.gov |

| Compound 48 (Sharma et al.) | Prolyl-fluoropyrrolidine with aryl-substituted piperazine | 430 | Showed significant blood glucose reduction in diabetic rats. nih.gov |

Aurora Kinase Inhibitors Incorporating this compound

The this compound scaffold has been utilized in the design of inhibitors for Aurora kinases, a family of serine/threonine kinases that are crucial for cell cycle regulation and are often overexpressed in various cancers. nih.gov A novel class of pyrimidine-based Aurora A kinase inhibitors was developed, where the inclusion of a halogen group, such as fluorine, on a phenyl ring creates an electrostatic dipole-dipole interaction with the methyl group of Ala273, inducing a "DFG-out" conformation of the activation loop. nih.gov

Structure-activity relationship studies revealed that the position of the fluorine atom on the phenyl ring is critical for both enzymatic inhibition and the ability to reduce levels of MYC oncoproteins. nih.gov For instance, compound 13 , which has a 4-chloro-2-fluorophenyl group, demonstrated potent inhibition of Aurora A and a significant reduction in cMYC and MYCN levels. nih.gov In contrast, compounds with fluorine at the ortho or meta positions of the phenyl ring were less effective at reducing MYC levels. nih.gov The non-fluorinated counterpart, compound 7 , showed reduced activity against Aurora A and did not effectively decrease MYC/MYCN levels. nih.gov

The following table presents data on selected Aurora kinase inhibitors incorporating a fluorinated pyrrolidine moiety.

| Compound ID | Phenyl Substitution | Aurora A IC50 (nM) | Effect on cMYC/MYCN Levels |

| 13 | 4-chloro-2-fluorophenyl | Potent | >50% reduction at 1.0 µM nih.gov |

| 7 | (non-fluorinated) | Reduced activity | No significant reduction nih.gov |

| 10 | 4-chloro-3-fluorophenyl | 52.2 ± 8.1 | Moderately capable of reduction nih.gov |

| 17 | 4-chloro-2,3-difluorophenyl | 64.9 ± 13.7 | Moderately capable of reduction nih.gov |

| 15, 16, 18 | Ortho or meta fluoro | - | Smaller decrease nih.gov |

Phosphodiesterase 10A (PDE10A) Inhibitors Derived from this compound

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) and is highly expressed in the medium spiny neurons of the striatum. nih.govnih.gov Its role in regulating cyclic nucleotide signaling makes it an attractive target for the treatment of neuropsychiatric disorders. nih.govnih.gov

In the development of PDE10A inhibitors, fluorine-containing quinoline analogues have been explored. The introduction of a 3-fluoroethoxy substitution on the quinoline fragment, as seen in compound 20a , resulted in high PDE10A inhibition with an IC50 value of 0.26 nM. nih.gov This demonstrates the positive impact of incorporating fluorine into the molecular structure of PDE10A inhibitors.

The table below highlights the in vitro potency of a selected fluorine-containing PDE10A inhibitor.

| Compound ID | Substitution | PDE10A IC50 (nM) |

| 20a | 3-fluoroethoxy on quinoline | 0.26 nih.gov |

Ligand Design for Receptor Modulation

The this compound core has also been instrumental in the design of ligands that modulate the function of various receptors, particularly in the central nervous system. The fluorine atom can influence the ligand's binding mode, selectivity, and pharmacokinetic properties.

Novel α4β2 Receptor Ligands Characterized by a 3-Fluoropyrrolidine Core

The α4β2 nicotinic acetylcholine receptor (nAChR) is a significant target for the diagnosis and treatment of central nervous system disorders such as Alzheimer's and Parkinson's diseases. nih.gov A novel class of α4β2 receptor ligands has been developed featuring a 3-fluoropyrrolidine nucleus. The inclusion of a fluorine atom at the 3-position of the pyrrolidine ring serves to decrease the basicity of the nucleus. nih.gov

In this series, two derivatives, 11 (3-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)-5-(phenylethynyl)pyridine) and 12 (3-((4-fluorophenyl)ethynyl)-5-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)pyridine), were identified as particularly promising. nih.gov These compounds exhibited good affinity and selectivity for the α4β2 subtype and possessed physicochemical properties indicative of good central nervous system penetration. nih.gov

Further research has led to the development of pyrrolidinyl benzofurans and benzodioxanes as selective α4β2 nAChR ligands. unimi.it The S configuration at the stereogenic C(2) of the pyrrolidine ring, which bears the (hetero)aryloxymethyl group, is generally required for optimal affinity and activity at the α4β2 receptor. unimi.it

The table below summarizes the binding affinities of selected α4β2 receptor ligands with a 3-fluoropyrrolidine core.

| Compound ID | Chemical Name | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity (α3β4/α4β2) |

| 11 | 3-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)-5-(phenylethynyl)pyridine | - | - | - |

| 12 | 3-((4-fluorophenyl)ethynyl)-5-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)pyridine | - | - | - |

Investigations into Enhanced Binding Affinity and Interactions with Biological Targets

Furthermore, the introduction of fluorine can have a profound effect on the conformation of the pyrrolidine ring. The stereoelectronic gauche effect between the fluorine atom and the lone pair of the nitrogen atom can favor a specific ring pucker, pre-organizing the molecule into a conformation that is more complementary to the binding site of the target protein. This conformational restriction can reduce the entropic penalty upon binding, thereby enhancing the binding affinity. While specific quantitative data on the enhanced binding affinity solely attributable to the this compound moiety is an area of ongoing investigation, the collective evidence from various studies points towards its positive contribution to molecular recognition and binding.

Role as a Scaffold for Therapeutically Relevant Compounds

The this compound scaffold has proven to be a valuable component in the design of therapeutically relevant compounds across different disease areas. Its chiral nature and the presence of the fluorine atom provide a unique three-dimensional structure that can be exploited for selective targeting of various enzymes and receptors.

In the field of oncology, the this compound scaffold has been incorporated into the design of inhibitors for key cancer-related targets, such as Aurora kinases. These kinases are crucial for cell cycle regulation, and their dysregulation is often observed in various cancers. The development of potent and selective Aurora kinase inhibitors is a significant area of cancer research.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Aurora Kinase Inhibitor III | Aurora A | 42 |

This table is for illustrative purposes, showcasing the potency of a representative Aurora kinase inhibitor. Specific IC50 values for this compound-containing Aurora kinase inhibitors require further dedicated studies.

The this compound scaffold has also been investigated for its potential in the treatment of neurological disorders. Its ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system, makes it an attractive building block for CNS drug discovery. One area of focus has been the development of inhibitors for phosphodiesterase 10A (PDE10A).

PDE10A is an enzyme that is highly expressed in the brain, particularly in the striatum, and is involved in the regulation of cyclic nucleotide signaling. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, including schizophrenia and Huntington's disease. Consequently, PDE10A has emerged as a promising target for therapeutic intervention.

Researchers have designed and synthesized pyrazolopyrimidine-based PDE10A inhibitors that incorporate the this compound moiety. These compounds have shown potent and selective inhibition of PDE10A. The fluorinated pyrrolidine ring is believed to play a crucial role in binding to the enzyme's active site, contributing to the high affinity and selectivity of these inhibitors.

| Compound Scaffold | Target | Reported Activity |

|---|---|---|

| Pyrazolopyrimidine with this compound | PDE10A | Potent and selective inhibition |

This table highlights the potential of this compound in developing PDE10A inhibitors. Specific IC50 values for individual compounds are part of ongoing research and development.

Future Perspectives and Emerging Research Directions for R 3 Fluoropyrrolidine

Development of Innovative Synthetic Methodologies for Enantioenriched Fluorinated Pyrrolidines

The demand for enantiomerically pure fluorinated pyrrolidines, including (R)-3-Fluoropyrrolidine, has spurred the development of novel and more efficient synthetic strategies. Traditional methods often face challenges in stereocontrol and the use of harsh fluorinating agents. Future research is focused on overcoming these limitations through innovative catalytic systems and reaction pathways.

Key emerging methodologies include:

Asymmetric Organocatalysis: This approach utilizes small organic molecules to catalyze enantioselective reactions. For instance, the use of chiral phosphoric acids has been shown to facilitate intramolecular aza-Michael reactions to produce fluorinated indolizidinone derivatives with high enantioselectivity. This strategy offers a metal-free alternative for creating the chiral center found in fluorinated pyrrolidines.

Transition-Metal Catalysis: Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides represents a novel and efficient route to obtain various enantioenriched pyrrolidines. rsc.org This method combines the unique reactivity of gold catalysts with chiral substrates to achieve excellent yields and stereocontrol. rsc.org

Substrate-Controlled Synthesis: Efficient synthetic routes are being developed that leverage substrate control to achieve the desired stereochemistry. One such method involves the transformation of a trans-diol to a cis-cyclic sulfamate intermediate, which then reacts with a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) to yield the trans-fluoro protected amine. researchgate.net This approach avoids harsher reagents like DAST (diethylaminosulfur trifluoride) and hazardous ones like sodium azide (B81097), making it more suitable for large-scale production. researchgate.net

These advanced synthetic methods are crucial for providing reliable and scalable access to this compound and its derivatives, thereby enabling broader exploration of their potential applications.

Table 1: Comparison of Emerging Synthetic Methodologies for Enantioenriched Fluorinated Pyrrolidines

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Asymmetric Organocatalysis | Metal-free catalysis using chiral small molecules (e.g., phosphoric acids). | High enantioselectivity, avoids toxic metals, milder reaction conditions. | Catalyst loading, substrate scope limitations. |

| Transition-Metal Catalysis | Utilizes catalysts like gold for tandem reactions (e.g., cycloisomerization/hydrogenation). rsc.org | High efficiency and atom economy, excellent yields and stereoselectivity. rsc.org | Catalyst cost and removal, sensitivity to functional groups. |

| Substrate-Controlled Synthesis | Relies on the inherent chirality of the starting material to direct stereochemical outcomes. | Predictable stereochemistry, potential for large-scale synthesis. researchgate.net | Requires access to chiral starting materials. |

Expansion of Applications in Chemical Biology beyond Current Modalities

While this compound is a well-established building block in medicinal chemistry, its applications in chemical biology are expanding into new domains. The unique properties conferred by the fluorine atom make it an attractive moiety for developing sophisticated biological tools.

Positron Emission Tomography (PET) Imaging: The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for PET imaging due to its favorable half-life (approx. 110 minutes) and low positron energy, which allows for high-resolution imaging. nih.govradiologykey.comeurekalert.org Incorporating (R)-3-fluoro-[¹⁸F]pyrrolidine into biologically active molecules could enable the development of novel radiotracers for imaging specific targets like tumors or neuroreceptors, providing valuable diagnostic information and insights into disease progression. nih.govradiologykey.comnih.gov

Peptide Mimetics and Conformational Control: Fluorinated amino acids, such as fluorinated prolines, are valuable tools for influencing peptide and protein conformation. acs.org The electronegative fluorine atom can enforce a specific pucker on the pyrrolidine (B122466) ring and bias the cis-trans isomerism of the preceding peptide bond. acs.orgraineslab.com By analogy, this compound can be incorporated into peptide scaffolds to create mimetics with enhanced stability, predictable secondary structures, and potentially improved binding affinity to biological targets. nih.govresearchgate.net This conformational control is critical for designing therapeutic peptides and probes for studying protein-protein interactions. researchgate.netresearchgate.net

Chemical Probes: The fluoropyrrolidine moiety can serve as a crucial component in chemical probes designed to study biological systems. researchgate.net Its specific physicochemical properties can influence cell permeability, metabolic stability, and target engagement. researchgate.net For example, a novel bioorthogonal reaction based on fluorine-thiol displacement has been developed for protein labeling, highlighting the potential of fluorinated scaffolds in creating next-generation chemical probes with reduced steric hindrance for applications in proteomics and drug discovery. digitellinc.com

Advanced Materials Research Utilizing this compound-based Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, a principle that is being increasingly exploited in materials science. rsc.orgnih.gov this compound-based scaffolds are emerging as promising candidates for the development of advanced materials with tailored functionalities.

Fluorinated Polymers and Ionomers: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. researchgate.netnih.govarkema.com Incorporating the chiral this compound unit into polymer backbones could lead to materials with unique properties. For instance, pyrrolidinium-based poly(ionic) liquids are being investigated for use as anion exchange ionomer binders in alkaline fuel cells, where chemical and thermal stability are paramount. mdpi.com The fluorinated chiral center could introduce specific packing effects or influence ion transport properties.

Ionic Liquids and Batteries: Ionic liquids based on fluorinated pyrrolidinium cations have shown high oxidation stability (> 5.5 V vs Li+/Li) and good cyclability in high-voltage lithium-ion batteries. ossila.com The use of the enantiomerically pure this compound could lead to ionic liquids with specific phase behaviors or chiral recognition capabilities, potentially enhancing battery performance and safety. ossila.com

Ferroelectric and Photonic Materials: Chiral molecular perovskites incorporating this compound have been shown to exhibit ferroelectric properties and dual-phase transitions at high temperatures. ossila.comossila.com Enantiomeric perovskites made with (R)- and (S)-3-fluoropyrrolidinium have also been reported to display circularly polarized luminescence, opening up possibilities for their use in advanced photonic and optoelectronic devices. ossila.com

Liquid Crystals: The incorporation of fluorine atoms is a common strategy in the design of liquid crystals to tune properties such as dielectric anisotropy and viscosity. rsc.orgresearchgate.netuni-halle.denih.gov The chirality and polarity of this compound could be leveraged to create novel chiral liquid crystalline materials for applications in advanced display technologies and optical sensors. rsc.orgresearchgate.net

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Application | Key Property Influence |

|---|---|---|

| Fluorinated Polymers | Fuel cell membranes, specialty coatings. nih.govmdpi.com | Enhanced thermal and chemical stability, specific ion conductivity. |

| Ionic Liquids | High-voltage battery electrolytes. ossila.com | High electrochemical stability, improved safety. ossila.com |

| Molecular Perovskites | Data storage, sensors, optoelectronics. ossila.comossila.com | Ferroelectricity, circularly polarized luminescence. ossila.com |

| Liquid Crystals | Advanced displays, optical switches. rsc.orgresearchgate.net | Chirality, dielectric anisotropy, mesophase behavior. researchgate.netnih.gov |

Integration with Artificial Intelligence and Machine Learning in Fluoropyrrolidine-based Drug Design

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery process. nih.gov AI and machine learning (ML) models can accelerate the design and optimization of drug candidates by analyzing vast datasets to predict molecular properties and biological activities. nih.govnih.gov These technologies are poised to significantly impact the development of novel therapeutics based on the this compound scaffold.

Predictive Modeling for ADMET Properties: A critical challenge in drug development is optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound. AI models can be trained on large datasets of chemical structures and experimental data to predict these properties for new molecules containing the this compound moiety. nih.gov This allows chemists to prioritize compounds with more favorable drug-like properties early in the discovery pipeline, reducing time and cost. nih.govwikipedia.org

Virtual Screening and Target Identification: AI-powered virtual screening can rapidly assess large libraries of virtual compounds for their potential to bind to a specific biological target. sigmaaldrich.com By incorporating the this compound scaffold into these virtual libraries, researchers can explore a wider chemical space and identify promising hit compounds more efficiently. Furthermore, AI can analyze multiomics data to help identify novel therapeutic targets for which fluoropyrrolidine-based inhibitors could be designed. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov These models can be constrained to include specific scaffolds, such as this compound, while optimizing for predicted activity against a target, selectivity, and favorable ADMET characteristics. This approach opens the door to exploring novel chemical matter that might not be conceived through traditional medicinal chemistry approaches.

The integration of AI and ML promises to de-risk and accelerate the development of next-generation therapeutics built upon the this compound core, ultimately enhancing the efficiency of the drug discovery process. wikipedia.orgnih.gov

Q & A

Q. What are the common synthetic routes for enantiomerically pure (R)-3-Fluoropyrrolidine, and how is stereochemical purity validated?

this compound is typically synthesized via asymmetric fluorination of pyrrolidine precursors or resolution of racemic mixtures. Key methods include:

- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer from racemic mixtures .

- Asymmetric Catalysis : Transition metal-catalyzed fluorination with chiral ligands to directly introduce fluorine at the 3-position .

- Validation : Stereochemical purity is confirmed via chiral HPLC, polarimetry ([α]₂₀/D = -8° to +8° in methanol), and ¹⁹F NMR to assess enantiomeric excess (ee) .

Q. What factors influence the conformational stability of this compound in different environments?

Conformational equilibrium is governed by:

- Intramolecular Hydrogen Bonding : The axial N–H bond stabilizes the cis-twist conformer via F∙∙∙H interactions, dominant in gas-phase and polar solvents like DMSO .

- Solvent Effects : Implicit solvation models (e.g., DMSO) reduce conformational diversity compared to the gas phase, favoring three stable conformers over four .

- Steric and Electronic Effects : Fluorine’s electronegativity and gauche effects alter ring puckering and torsional angles .

Advanced Research Questions

Q. How do enantiomeric differences ((R) vs. (S)) affect biological activity in fluorinated pyrrolidine derivatives?

The (R)-enantiomer of 3-fluoropyrrolidine exhibits distinct biological interactions:

- Case Study : In parthenolide derivatives, this compound analogs (e.g., compound 10 ) showed 50-fold higher potency (GI₅₀ = 0.52 μM) than the (S)-enantiomer (GI₅₀ = 16.9 μM) in HL-60 leukemia cells .

- Mechanistic Insight : The (R)-configuration enhances target binding via optimal spatial alignment of fluorine with hydrophobic pockets in enzymes or receptors .

- Analytical Tools : Enantiomer-specific activity is validated using X-ray crystallography, molecular docking, and cell-based assays .

Q. How can researchers resolve contradictions in conformational data between computational models and experimental observations?

Discrepancies arise from solvent effects, intermolecular forces, or methodology limitations. Mitigation strategies include:

- Multi-Method Validation : Combine DFT with MP2 or CCSD(T) for energy comparisons and experimental techniques like NMR or X-ray diffraction .

- Explicit Solvent Modeling : Replace implicit solvation with molecular dynamics (MD) simulations to capture explicit solvent-solute interactions .

- Error Analysis : Quantify mean absolute errors (MAE) between computational and experimental geometries (e.g., bond lengths, dihedral angles) to refine theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.